REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5]([O:17][CH3:18])=[CH:6][C:7]([N+:14]([O-])=O)=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])[CH3:2].[Cl-].[NH4+]>O.CO.[Fe]>[NH2:14][C:7]1[CH:6]=[C:5]([O:17][CH3:18])[C:4]([O:3][CH2:1][CH3:2])=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
245 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 4.5 h
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite and methanol
|
Type
|
CUSTOM
|
Details
|
was removed from the filtrate
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with chloroform
|
Type
|
ADDITION
|
Details
|
the extracts were treated with Darco
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo (50° C.).The yield was 11.0 g of methyl 2-amino-5-ethoxy-4-methoxybenzoate as tan crystals
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)OC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |